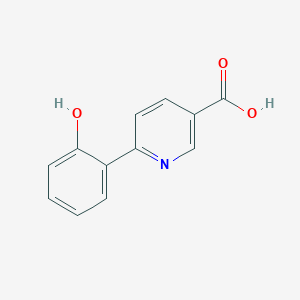

6-(2-Hydroxyphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)10-6-5-8(7-13-10)12(15)16/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUCTHUWQDENOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695622 | |

| Record name | 6-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033845-00-9 | |

| Record name | 6-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2 Hydroxyphenyl Nicotinic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inicj-e.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. ias.ac.inamazonaws.com

For 6-(2-Hydroxyphenyl)nicotinic acid, the primary disconnection points are the C-C bond between the pyridine (B92270) ring and the phenyl group, and the carboxylic acid group on the pyridine ring. This leads to two main retrosynthetic pathways:

Pathway A: Aryl-Aryl Coupling. This strategy involves disconnecting the bond between the pyridine and phenyl rings. This suggests a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a 6-halonicotinic acid derivative and a 2-hydroxyphenylboronic acid or a related organometallic reagent.

Pathway B: Pyridine Ring Formation. This approach involves building the substituted pyridine ring from acyclic precursors. This could entail a Hantzsch-type pyridine synthesis or other condensation reactions that form the heterocyclic core with the desired substituents already in place. wikipedia.org

Functional group interconversions (FGI) are also crucial. ias.ac.in For instance, a nitro group can be a precursor to an amino group, which can then be diazotized and hydroxylated. Similarly, a nitrile group can be hydrolyzed to a carboxylic acid.

Classical Organic Synthesis Approaches to the Core Structure

Traditional organic synthesis provides a robust toolbox for constructing the 6-(2-Hydroxyphenyl)nicotinic acid scaffold.

Strategies for Regioselective Functionalization of the Pyridine Ring

The selective introduction of substituents at specific positions on the pyridine ring is a key challenge in heterocyclic chemistry. acs.orgnih.gov

Directing Group Strategies: Existing substituents on the pyridine ring can direct incoming electrophiles or nucleophiles to specific positions. For instance, an amino group can direct electrophilic substitution, while a halogen can be replaced via nucleophilic aromatic substitution. acs.org

Metalation: Directed ortho-metalation (DoM) and other C-H activation strategies allow for the direct functionalization of pyridine C-H bonds. nih.gov

Pyridyne Intermediates: The generation of highly reactive pyridyne intermediates can lead to the regioselective introduction of two adjacent functional groups. rsc.org

Introduction of the 2-Hydroxyphenyl Moiety

Several methods can be employed to attach the 2-hydroxyphenyl group to the pyridine ring:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for forming C-C bonds between aromatic rings. This would involve reacting a 6-halonicotinic acid derivative with 2-hydroxyphenylboronic acid.

Nucleophilic Aromatic Substitution: If the pyridine ring is sufficiently activated with electron-withdrawing groups, a nucleophilic attack by a phenoxide can be a viable strategy.

Radical Reactions: Minisci-type reactions can be used to introduce aryl groups onto electron-deficient pyridine rings, though regioselectivity can sometimes be a challenge. nih.gov

Carboxylation Techniques at the Nicotinic Acid Position

The introduction of the carboxylic acid group at the 3-position of the pyridine ring is a critical step.

Oxidation of an Alkyl Group: A common method for synthesizing nicotinic acid is the oxidation of 3-picoline (3-methylpyridine). google.comgoogle.com This can be achieved using various oxidizing agents, including potassium permanganate (B83412) or nitric acid. wikipedia.orgorgsyn.org

Hydrolysis of a Nitrile: The hydrolysis of a 3-cyanopyridine (B1664610) derivative is another effective route to nicotinic acid. frontiersin.orgnih.gov

Carbonation of an Organometallic Intermediate: The reaction of a 3-pyridyl organometallic species (e.g., a Grignard or organolithium reagent) with carbon dioxide can introduce the carboxylic acid group. A recently developed method allows for the C-4 selective carboxylation of pyridines using CO2 via phosphonium (B103445) salts. chemistryviews.org

Chemo-Enzymatic and Biocatalytic Pathways for Synthesis

In recent years, chemo-enzymatic and biocatalytic methods have gained prominence as they offer milder reaction conditions, high selectivity, and improved sustainability. rsc.orgacs.orgnih.gov

Enzymatic processes are increasingly being adopted for the industrial production of nicotinic acid and its derivatives. frontiersin.orgnih.gov Nitrilases, for example, can efficiently hydrolyze 3-cyanopyridine to nicotinic acid with high conversion rates under mild conditions. frontiersin.orgnih.gov The use of whole-cell biocatalysts expressing these enzymes has shown great promise for large-scale production. mdpi.com

For the synthesis of 6-(2-Hydroxyphenyl)nicotinic acid, a potential chemo-enzymatic approach could involve the enzymatic hydroxylation of a precursor molecule. For instance, microorganisms have been identified that can oxidize nicotinic acid to 6-hydroxynicotinic acid. google.com This enzymatic step could be integrated into a larger synthetic sequence.

| Enzyme Type | Substrate | Product | Key Advantages |

| Nitrilase | 3-Cyanopyridine | Nicotinic acid | High conversion, mild conditions. frontiersin.orgnih.gov |

| Acyltransferase | Nicotinamide (B372718) | Nicotinic acid hydroxamate | High ratio of transferase to hydrolase activity. researchgate.net |

| Hydroxylase | Nicotinic acid | 6-Hydroxynicotinic acid | Environmentally friendly production. google.com |

Green Chemistry Principles in 6-(2-Hydroxyphenyl)nicotinic Acid Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.netnih.gov Key principles applicable to the synthesis of 6-(2-Hydroxyphenyl)nicotinic acid include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or ionic liquids. rasayanjournal.co.inbiosynce.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. biosynce.com This includes both metal catalysts and biocatalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can often shorten reaction times and improve yields. researchgate.netnih.gov

Use of Renewable Feedstocks: Exploring starting materials derived from renewable sources.

The application of these principles can lead to more sustainable and cost-effective methods for producing 6-(2-Hydroxyphenyl)nicotinic acid and other valuable chemical compounds. mdpi.comnih.gov

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of 6-(2-hydroxyphenyl)nicotinic acid. The key parameters to consider include the choice of catalyst, ligands, base, and solvent, as well as the reaction temperature.

For a Suzuki-Miyaura coupling approach, the selection of the palladium catalyst and its associated ligand is of paramount importance. Dialkylbiaryl phosphine (B1218219) ligands have demonstrated broad applicability in palladium-catalyzed cross-coupling reactions, enabling the use of a wide range of substrates, including heteroaryl systems. nih.gov The efficiency of the palladium-based catalyst is strongly influenced by the nature of the coordinated ligand. mdpi.com

The choice of base is another critical factor, as it is required to activate the boronic acid for transmetalation. organic-chemistry.org Common bases used in Suzuki-Miyaura reactions include carbonates such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). acs.org The solvent system also plays a significant role, with mixtures of an organic solvent and water often being employed to facilitate the dissolution of both the organic and inorganic reagents. mdpi.com

In the context of decarboxylative cross-coupling, a dual-catalyst system, often comprising copper and palladium, has been shown to be effective. acs.orgnih.gov The optimization of this system would involve screening different copper and palladium sources, as well as various ligands to enhance the catalytic activity.

The following interactive table summarizes potential reaction conditions for the synthesis of 6-(2-hydroxyphenyl)nicotinic acid via Suzuki-Miyaura coupling, based on analogous reactions reported in the literature.

| Parameter | Condition | Rationale and Findings |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common and effective palladium precursors for cross-coupling reactions. organic-chemistry.org |

| Ligand | Dialkylbiaryl phosphines (e.g., XPhos, SPhos) or P(t-Bu)₃ | Bulky and electron-rich phosphine ligands enhance catalyst activity and stability, particularly for challenging substrates like heteroaryl halides. nih.govorganic-chemistry.orgacs.org |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | The choice of base can significantly impact the reaction yield. Stronger bases may be required for less reactive substrates. mdpi.comacs.org |

| Solvent | Dioxane/H₂O, THF/H₂O, or DMF/H₂O | A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. mdpi.com |

| Temperature | 80-120 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or product. nih.gov |

| Reactants | 6-chloronicotinic acid or 6-bromonicotinic acid and (2-hydroxyphenyl)boronic acid | The reactivity of the halide follows the order I > Br > Cl. The choice may depend on the availability and reactivity of the starting materials. libretexts.org |

This table is a representation of typical conditions for Suzuki-Miyaura reactions and would require specific optimization for the synthesis of 6-(2-Hydroxyphenyl)nicotinic acid.

Advanced Spectroscopic and Structural Elucidation of 6 2 Hydroxyphenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 6-(2-Hydroxyphenyl)nicotinic acid, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, provide definitive evidence for its covalent framework and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2,6-dihydroxypyridine (B1200036), which shares a similar pyridone tautomeric form, shows characteristic signals for the aromatic protons. nih.gov In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) and phenyl rings would exhibit distinct chemical shifts and coupling patterns, confirming the substitution pattern. For instance, the aromatic region would display signals corresponding to the three protons on the pyridine ring and the four protons on the hydroxyphenyl group. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl and carboxylic acid groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 6-(2-Hydroxyphenyl)nicotinic acid would give rise to a distinct signal. The chemical shifts of the carbonyl carbon of the carboxylic acid, the carbons bearing the hydroxyl groups, and the other aromatic carbons would be observed in characteristic regions of the spectrum, further confirming the molecular structure. hmdb.cachemicalbook.com

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the proton and carbon signals. hmdb.ca An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range couplings between protons and carbons, thereby piecing together the molecular puzzle. These 2D NMR experiments would definitively establish the connectivity between the hydroxyphenyl and nicotinic acid moieties. hmdb.caresearchgate.net

Below is a table summarizing typical NMR data for a related nicotinic acid derivative.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 11.47 | s | N-H |

| ¹H | 7.66 | dd | Aromatic CH |

| ¹H | 6.91 | dd | Aromatic CH |

| ¹H | 6.60 | t | Aromatic CH |

| ¹³C | 166.23 | s | C=O |

| ¹³C | 153.15 | s | Aromatic C-N |

| ¹³C | 151.73 | s | Aromatic C-H |

| ¹³C | 140.39 | s | Aromatic C-H |

| ¹³C | 135.04 | s | Aromatic C-H |

| ¹³C | 126.65 | s | Aromatic C-C |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. nist.govchemicalbook.com The spectra of 6-(2-Hydroxyphenyl)nicotinic acid would be characterized by absorption bands corresponding to the various vibrational modes of its constituent groups.

Key expected vibrational frequencies include:

O-H Stretching: A broad absorption band in the region of 3400-2500 cm⁻¹ would be indicative of the carboxylic acid O-H and phenolic O-H stretching vibrations, likely showing evidence of hydrogen bonding.

C=O Stretching: A strong absorption band around 1700-1680 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the carboxylic acid group. researchgate.net

C=C and C=N Stretching: Aromatic C=C and pyridine C=N stretching vibrations would appear in the 1600-1450 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic hydroxyl group would give rise to bands in the 1300-1200 cm⁻¹ region.

The following table presents typical IR absorption bands for nicotinic acid and related compounds. researchgate.netresearchgate.netchemicalbook.com

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| O-H (Carboxylic Acid) | Stretching | 3000-2500 (broad) |

| O-H (Phenol) | Stretching | 3400-3200 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1710-1680 |

| C=C (Aromatic) | Stretching | 1600, 1580, 1450 |

| C=N (Pyridine) | Stretching | ~1594 |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 |

| C-O (Phenol) | Stretching | 1260-1180 |

| O-H Bend | Bending | 1440-1395, 950-910 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of a molecule and, consequently, its elemental composition. For 6-(2-Hydroxyphenyl)nicotinic acid (C₁₂H₉NO₃), the expected monoisotopic mass is approximately 215.0582 g/mol . HRMS analysis would confirm this with high accuracy.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways of the molecule. nih.gov Common fragmentation patterns for such compounds often involve the loss of small neutral molecules like H₂O, CO, and CO₂. For instance, the fragmentation of nicotinic acid derivatives often shows a characteristic loss of the carboxylic acid group. researchgate.net Analysis of the fragmentation pattern of 6-(2-Hydroxyphenyl)nicotinic acid would provide further structural confirmation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. science-softcon.de The spectrum of 6-(2-Hydroxyphenyl)nicotinic acid is expected to show absorption bands in the UV region, arising from π → π* and n → π* transitions within the aromatic rings and the carbonyl group. spectrabase.com The position and intensity of these bands are sensitive to the solvent and the pH of the medium, which can affect the ionization state of the carboxylic acid and phenolic hydroxyl groups. Studies on nicotinic acid have shown absorption maxima around 261-262 nm. researchgate.net The presence of the hydroxyphenyl substituent would likely cause a shift in the absorption maxima.

A study on nicotinic acid showed a shift in the absorption maxima upon certain treatments, indicating changes in the electronic environment. vixra.org

X-ray Crystallography for Solid-State Structure and Polymorphism Studies

Studies on related dihydroxy-substituted pyridines have shown the prevalence of N-H···O and O-H···O hydrogen-bonding motifs in the solid state. nih.gov It is highly probable that 6-(2-Hydroxyphenyl)nicotinic acid would also exhibit extensive hydrogen bonding involving its carboxylic acid, hydroxyl, and pyridine nitrogen functionalities. Polymorphism, the ability of a compound to exist in more than one crystal form, could also be investigated using this technique.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration (If chiral)

6-(2-Hydroxyphenyl)nicotinic acid is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit optical activity, and techniques like circular dichroism (CD) spectroscopy are not applicable for determining its absolute configuration.

Spectroscopic Analysis of Tautomeric Forms in Solution and Solid State

6-(2-Hydroxyphenyl)nicotinic acid can exist in different tautomeric forms, particularly involving the pyridinone/hydroxypyridine equilibrium. contaminantdb.ca The position of the hydroxyl group on the pyridine ring allows for tautomerization to a pyridone form.

Spectroscopic techniques can be used to study the predominant tautomeric form in different environments. nih.gov

In the solid state, X-ray crystallography can directly identify the tautomer present in the crystal lattice. nih.gov For instance, the related 2,6-dihydroxypyridine crystallizes in the pyridone tautomeric form. nih.gov

In solution, NMR and UV-Vis spectroscopy can provide evidence for the tautomeric equilibrium. The chemical shifts in NMR and the absorption maxima in UV-Vis are sensitive to the tautomeric form. The equilibrium can be influenced by factors such as solvent polarity and pH.

Theoretical and Computational Chemistry Investigations of 6-(2-Hydroxyphenyl)nicotinic acid

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provide powerful tools to understand the properties and behavior of molecules like 6-(2-Hydroxyphenyl)nicotinic acid at an atomic level. These methods complement experimental studies by offering insights into electronic structure, reactivity, and interactions with biological systems.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of 6-(2-Hydroxyphenyl)nicotinic acid.

DFT studies, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry of related nicotinic acid derivatives. researchgate.net These calculations help determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state. For instance, in a study on 6-methylnicotinic acid, DFT calculations showed a non-planar skeleton for the optimized molecule. jocpr.com The calculated bond lengths, such as C-C, C-H, C-N, C=O, and O-H, were found to be in good agreement with standard experimental values. jocpr.com

Furthermore, these calculations provide information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. jocpr.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

The molecular electrostatic potential (MESP) surface, another output of quantum chemical calculations, maps the charge distribution on the molecule's surface. jocpr.com For nicotinic acid derivatives, MESP analysis typically reveals electron-rich regions (negative potential) around the oxygen and nitrogen atoms, while hydrogen atoms exhibit positive potential. jocpr.com This information is valuable for predicting sites of electrophilic and nucleophilic attack.

Table 1: Selected Calculated Properties of a Nicotinic Acid Derivative (6-methylnicotinic acid) using DFT

| Property | Calculated Value |

| C-C bond length (ring) | 1.388 Å - 1.401 Å |

| C-H bond length (ring) | 1.083 Å - 1.085 Å |

| C=O bond length | 1.208 Å |

| O-H bond length | 0.969 Å |

Data sourced from a study on 6-methylnicotinic acid, a related derivative. jocpr.com

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule like 6-(2-Hydroxyphenyl)nicotinic acid might interact with a biological target, such as an enzyme or a receptor.

Molecular docking studies have been performed on derivatives of nicotinic acid to explore their binding to various protein targets. For example, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid was docked against a bacterial protein from E. coli, showing a high binding affinity, which suggests its potential as an antibacterial agent. researchgate.net In another study, derivatives of 2-anilinonicotinic acids were screened for their inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes using molecular docking. dntb.gov.ua

MD simulations provide a more dynamic picture of the ligand-protein interaction over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. These simulations can help refine the binding poses predicted by docking and provide a more accurate estimation of binding free energies.

The binding of nicotinic acid itself has been studied with its receptor, GPR109A. nih.gov Mutagenesis and modeling studies identified key amino acid residues in the receptor's binding pocket that are crucial for interaction, such as Arg111, Trp91, Ser178, Phe276, and Tyr284. nih.gov These findings are invaluable for understanding the molecular basis of recognition and for the design of new ligands with improved affinity and selectivity.

Table 2: Example of Molecular Docking Results for a Nicotinic Acid Derivative

| Target Protein | Ligand | Binding Affinity (kcal/mol) |

| E. coli bacterial protein | 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid | -6.6 |

This data illustrates the potential antibacterial activity of a related compound. researchgate.net

Theoretical methods are crucial for predicting the reactivity of 6-(2-Hydroxyphenyl)nicotinic acid and elucidating the mechanisms of its chemical reactions. The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and the MESP, provide initial clues about the molecule's reactive sites.

For instance, the enzymatic conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (B106003) by the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) has been a subject of mechanistic studies. nih.gov Theoretical investigations can help to model the reaction pathway, including the transition states and intermediates involved in the decarboxylative hydroxylation process. Such studies can differentiate between proposed mechanisms, for example, an electrophilic aromatic substitution mechanism. nih.gov

The reactivity of nicotinic acid derivatives in various chemical transformations can also be predicted. For example, the synthesis of acylhydrazone derivatives of nicotinic acid involves a condensation reaction with aldehydes. nih.gov Computational models can be used to study the energetics of this reaction and predict the most favorable products.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This approach is highly valuable for the rational design of new analogs of 6-(2-Hydroxyphenyl)nicotinic acid with potentially enhanced or modified biological activities.

In a QSAR study, a set of known molecules and their corresponding biological activities are used to build a predictive model. mdpi.comcadaster.eu This model is then used to predict the activity of new, untested compounds. For example, a QSAR study on 6-substituted nicotine (B1678760) derivatives revealed that a combination of the lipophilicity (π) and the volume of the substituent at the 6-position could explain the binding affinity to nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net Specifically, while lipophilic substituents contributed positively to affinity, increased steric bulk led to a decrease in affinity. researchgate.net

The development of a robust QSAR model involves several steps, including dataset preparation, calculation of molecular descriptors (which encode structural and physicochemical properties), model building using statistical methods, and rigorous validation. mdpi.comnih.gov Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

The behavior and properties of 6-(2-Hydroxyphenyl)nicotinic acid can be significantly influenced by its environment, particularly the solvent. Computational methods can be used to study these solvent effects and the nature of intermolecular interactions.

The COSMO-RS (Conductor-like Screening Model for Real Solvation) approach is a powerful tool for predicting the solubility and thermodynamic properties of molecules in different solvents. nih.gov Studies on nicotinamide (B372718), a related compound, have shown that solvents like DMSO and DMF are better at solvating it than water. nih.gov Furthermore, aqueous mixtures of these solvents can exhibit synergistic effects, leading to enhanced solubility. nih.gov

Computational studies can also characterize the specific intermolecular interactions, such as hydrogen bonding, between the solute and solvent molecules, as well as solute-solute interactions (self-association). nih.govnih.gov For nicotinamide, self-association was found to be a predominant intermolecular interaction in various solvents. nih.gov Understanding these interactions is crucial for controlling crystallization processes and for designing formulations.

Topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed and quantitative description of the chemical bonding and intermolecular interactions within a molecule. frontiersin.org This method analyzes the critical points of the electron density to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and non-covalent interactions like hydrogen bonds.

In a study of a nicotinamide-oxalic acid salt, QTAIM analysis was used to identify and characterize the various hydrogen bonds present in the crystal structure, including unconventional C-H···O hydrogen bonds. frontiersin.org This level of detail is essential for a fundamental understanding of the forces that govern the molecule's structure and its interactions with other molecules.

The electron density distribution, which can be calculated using quantum chemical methods, provides a visual representation of how electrons are distributed within the molecule. This information is closely related to the MESP and helps in identifying electron-rich and electron-deficient regions, which are key to understanding the molecule's reactivity and intermolecular interactions. jocpr.com

Structure Activity Relationship Sar Studies of 6 2 Hydroxyphenyl Nicotinic Acid Derivatives

Impact of Substitutions on the Hydroxyphenyl Moiety

The 2-hydroxyphenyl group is a critical component of the 6-(2-hydroxyphenyl)nicotinic acid scaffold, and substitutions on this ring can significantly modulate biological activity. The position and nature of the substituents play a pivotal role in the interaction of these molecules with their biological targets.

Research on related nicotinic acid derivatives has demonstrated the importance of the phenolic hydroxyl group. For instance, in a series of nicotinic acid derivatives developed as potential anti-inflammatory agents, the presence of a hydroxyl group was found to be a key contributor to their activity. nih.gov This is often attributed to the ability of the hydroxyl group to form hydrogen bonds with amino acid residues in the active site of a target protein.

The introduction of other substituents onto the hydroxyphenyl ring can have varied effects. For example, the addition of electron-withdrawing or electron-donating groups can alter the pKa of the phenolic hydroxyl group, thereby influencing its ionization state and hydrogen bonding capacity at physiological pH. Furthermore, bulky substituents can introduce steric hindrance, which may either be detrimental, by preventing optimal binding, or beneficial, by promoting a more favorable binding conformation or enhancing selectivity for a specific target.

In a study of N-(thiophen-2-yl) nicotinamide (B372718) derivatives with fungicidal activity, substitutions on the pyridine (B92270) ring, which is analogous to the nicotinic acid core, showed that the presence and position of halo groups significantly impacted efficacy. For example, a dichloro-substituted pyridine ring was found to be highly effective. mdpi.com While this study did not directly examine the hydroxyphenyl ring of the titular compound, it highlights the sensitivity of related scaffolds to substitution patterns.

The following table summarizes the impact of substitutions on a related series of nicotinamide derivatives, illustrating the structure-activity relationships.

| Compound | Substitution on Pyridine Ring | EC50 (mg/L) against Cucumber Downy Mildew |

| 4a | 2-CH3, 5-CN, 6-Cl | 4.69 |

| 4c | 5,6-dichloro | 19.89 |

| 4d | 5,6-dibromo | 32.44 |

| 4e | 5,6-diiodo | 25.61 |

| 4f | 5-chloro, 6-chloro | 1.96 |

| 4g | 5-bromo, 6-bromo | 34.29 |

Data sourced from a study on N-(thiophen-2-yl) nicotinamide derivatives, which provides insights into the effects of substitution on a related heterocyclic core. mdpi.com

Effects of Modifications to the Nicotinic Acid Carboxylic Acid Group

The carboxylic acid group of the nicotinic acid moiety is a key functional group that can be modified to alter the physicochemical properties and biological activity of 6-(2-hydroxyphenyl)nicotinic acid derivatives. Common modifications include esterification, amidation, and conversion to bioisosteres.

Esterification of the carboxylic acid can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. This can be particularly important for reaching intracellular targets. However, the ester may also act as a prodrug, being hydrolyzed by esterases in the body to release the active carboxylic acid form. The size and nature of the alcohol used for esterification can also influence activity, with bulky esters potentially introducing steric clashes with the target protein.

Amidation of the carboxylic acid to form primary, secondary, or tertiary amides introduces a hydrogen bond donor and/or acceptor, which can lead to new interactions with the biological target. The substituents on the amide nitrogen can be varied to probe the steric and electronic requirements of the binding site. For instance, a series of N-(substituted) benzamide (B126) derivatives bearing a coumarin (B35378) scaffold, another heterocyclic structure, showed that the nature of the amide substituent was critical for cytotoxic activity. ajol.info

In a study of nicotinic acid-derived acylhydrazones, the acylhydrazone moiety, a derivative of the carboxylic acid group, was found to be crucial for antibacterial activity against Gram-positive bacteria. mdpi.com Subsequent cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives resulted in a shift in activity towards fungal strains, demonstrating that modification of the carboxylic acid group can be used to tune the biological activity profile of the parent compound. mdpi.com

The following table illustrates how modifications to the carboxylic acid group in a series of nicotinic acid derivatives impacted their antibacterial activity.

| Compound | Modification | MIC (µg/mL) against S. epidermidis ATCC 12228 |

| Acylhydrazone 13 | Acylhydrazone with 2-hydroxy-3,5-diiodophenyl substituent | 1.95 |

| 1,3,4-Oxadiazoline derivative of 13 | Cyclized to 1,3,4-oxadiazoline | > 100 |

| Acylhydrazone 5 | Acylhydrazone with 2-hydroxy-3,5-diiodophenyl substituent | 7.81 |

| 1,3,4-Oxadiazoline derivative of 5 | Cyclized to 1,3,4-oxadiazoline | 15.62 |

Data sourced from a study on novel nicotinic acid derivatives, showing the effect of converting acylhydrazones to 1,3,4-oxadiazolines on antibacterial activity. mdpi.com

Influence of Alterations on the Pyridine Nitrogen Atom

N-oxidation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a dipole moment and increasing the polarity of the molecule. This can alter the compound's solubility and its ability to interact with polar residues in a binding pocket. The N-oxide can also act as a hydrogen bond acceptor.

Quaternization of the pyridine nitrogen by alkylation introduces a permanent positive charge and a bulky alkyl group. This modification significantly increases the polarity of the molecule and can introduce new ionic interactions with negatively charged amino acid residues such as aspartate or glutamate (B1630785) in a target protein. However, the permanent positive charge may also hinder the molecule's ability to cross cell membranes, potentially limiting its bioavailability for intracellular targets.

In a study on 6-substituted nicotine (B1678760) derivatives, the basicity of the pyridine nitrogen, which is influenced by substituents on the ring, was examined. researchgate.net While pKa alone did not fully account for the variation in affinity for nicotinic acetylcholine (B1216132) receptors, it was a contributing factor, suggesting that the electronic state of the pyridine nitrogen is important for biological activity. researchgate.net These findings suggest that modifications to the pyridine nitrogen of 6-(2-hydroxyphenyl)nicotinic acid would likely have a significant effect on its biological profile.

Conformational Analysis and its Role in Biological Interactions

The three-dimensional conformation of 6-(2-hydroxyphenyl)nicotinic acid is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for a productive interaction. Conformational analysis, through both computational and experimental methods, is therefore a vital tool in understanding the SAR of these derivatives.

The key rotatable bonds in 6-(2-hydroxyphenyl)nicotinic acid are the bond connecting the phenyl and pyridine rings and the bond connecting the carboxylic acid group to the pyridine ring. The relative orientation of the two aromatic rings is particularly important. A planar conformation may be favored for interactions with flat aromatic residues in a binding pocket, while a twisted conformation may be necessary to fit into a more sterically demanding site.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to determine the stable conformers of 6-(2-hydroxyphenyl)nicotinic acid and its derivatives. researchgate.netnih.gov These studies can provide insights into the preferred dihedral angles between the aromatic rings and the orientation of the hydroxyl and carboxylic acid groups. This information can then be used to rationalize the observed biological activities and to design new analogues with a higher propensity to adopt the bioactive conformation. For instance, a DFT study on 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, a structurally related compound, was used to determine its stable conformer and electronic properties, which were then correlated with its antibacterial activity. researchgate.netnih.gov

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. dovepress.comnumberanalytics.comnih.gov For 6-(2-hydroxyphenyl)nicotinic acid and its derivatives, a pharmacophore model would typically include features such as hydrogen bond donors (the phenolic hydroxyl and carboxylic acid protons), hydrogen bond acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the pyridine nitrogen), and aromatic rings.

The development of a pharmacophore model can be ligand-based, where it is derived from a set of active molecules, or structure-based, if the three-dimensional structure of the biological target is known. nih.gov Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the required pharmacophoric features and are therefore likely to be active. dovepress.com

Pharmacophore models are also invaluable for lead optimization. numberanalytics.commdpi.com By understanding the key features required for activity, medicinal chemists can design modifications to a lead compound that are more likely to enhance its potency and selectivity. For example, if a pharmacophore model indicates that a hydrogen bond donor is crucial in a particular region of space, a new analogue could be designed to incorporate a stronger hydrogen bond donor at that position.

In the context of 6-(2-hydroxyphenyl)nicotinic acid, a hypothetical pharmacophore model might consist of:

An aromatic ring feature for the hydroxyphenyl moiety.

A hydrogen bond donor feature for the phenolic hydroxyl group.

An aromatic ring feature for the pyridine ring.

A hydrogen bond acceptor feature for the pyridine nitrogen.

A hydrogen bond donor and acceptor feature for the carboxylic acid group.

This model could then be refined based on the SAR data from synthesized analogues. For instance, if a particular substitution on the hydroxyphenyl ring leads to a significant increase in activity, the pharmacophore model could be updated to include a feature at that position. The ultimate goal of this iterative process of pharmacophore modeling, synthesis, and biological testing is to develop a highly potent and selective drug candidate.

Mechanistic Studies of Biological Interactions in Vitro and Pre Clinical Models

Enzyme Inhibition and Modulation Studies

Research into the effects of nicotinic acid and its derivatives on enzyme activity has revealed specific inhibitory actions, particularly on the cytochrome P450 (CYP) family of enzymes, which are crucial for drug metabolism.

Cytochrome P450 (CYP) Enzymes: In vitro studies have shown that nicotinic acid and its related compound, nicotinamide (B372718), can inhibit certain human P450 enzymes. nih.gov Specifically, both compounds inhibit CYP2D6. nih.gov Nicotinamide also demonstrates inhibitory effects on CYP3A4 and CYP2E1. nih.gov The mechanism of this inhibition is believed to involve the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. nih.gov

Another area of study involves 6-Hydroxynicotinate 3-monooxygenase (NicC), a bacterial enzyme. This enzyme is a flavin-dependent monooxygenase that plays a role in the degradation of nicotinic acid. nih.gov It catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.gov Kinetic analyses of NicC variants have identified specific amino acid residues, such as Tyr215 and His47, as being critical for both binding to 6-HNA and for the catalytic process. nih.gov

It has also been observed that nicotine (B1678760) can be metabolized through 2'-hydroxylation by CYP2A6 in human liver microsomes. nih.govnih.gov This process leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone (aminoketone), which is a precursor to a potent lung carcinogen. nih.govnih.gov The rate of this reaction is a fraction of the rate of cotinine (B1669453) production, a major nicotine metabolite. nih.govnih.gov

| Compound | Enzyme | Effect | Ki Value (mM) |

|---|---|---|---|

| Nicotinic Acid | CYP2D6 | Inhibition | 3.8 ± 0.3 |

| Nicotinamide | CYP2D6 | Inhibition | 19 ± 4 |

| Nicotinamide | CYP3A4 | Inhibition | 13 ± 3 |

| Nicotinamide | CYP2E1 | Inhibition | 13 ± 8 |

Receptor Binding and Ligand-Target Interactions

The interaction of nicotinic acid derivatives with various receptors is a key area of investigation for understanding their pharmacological effects.

GPR109A Receptor: Nicotinic acid is known to act on the GPR109A receptor, which is expressed in immune cells like monocytes and macrophages. nih.gov This interaction is central to the anti-inflammatory effects of nicotinic acid. nih.gov Studies using THP-1 human monocytic cells have shown that the anti-inflammatory actions of nicotinic acid are lost when GPR109A is knocked down using siRNA. nih.gov

Aminergic G Protein-Coupled Receptors (GPCRs): A multi-target ligand, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), has been identified to interact with aminergic GPCRs. nih.gov This interaction involves an electrostatic bond between the ligand's protonatable nitrogen atom and a conserved aspartate residue (Asp 3.32) within the receptors. nih.gov Molecular modeling has further detailed the interactions of D2AAK4 with specific residues in dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT2A and 5-HT7 receptors. nih.gov For instance, with the dopamine D2 receptor, D2AAK4 forms hydrogen bonds with Ser 193 and has hydrophobic interactions with several other residues. nih.gov

Investigation of Antimicrobial Activity in Model Systems

Several studies have explored the potential of nicotinic acid derivatives as antimicrobial agents against a range of pathogens.

Antibacterial Activity: Newly synthesized nicotinamides, derived from nicotinic acid and thiocarbohydrazones, have demonstrated in vitro antimicrobial activity against bacteria such as Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov One particular compound, NC 3, was found to be significantly effective against P. aeruginosa and K. pneumoniae at a concentration of 0.016 mM. nih.gov Another derivative, 2-((2-Hydroxybenzylidene) Amino) Nicotinic Acid, and its cobalt (II) complex have also shown antimicrobial action against several microbes, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. ajol.info

Antifungal Activity: The antifungal properties of nicotinic acid derivatives have also been investigated. The aforementioned nicotinamides were tested against Candida albicans, though they were generally less effective against this fungus compared to the bacteria. nih.gov However, compound NC 4 was able to completely inhibit the growth of C. albicans at a concentration below 1 mM. nih.gov Other studies have focused on 6-hydroxycinnolines, which have shown potent antifungal activity against Candida species. nih.gov

| Compound/Derivative | Microorganism | Observed Activity | MIC (mM) |

|---|---|---|---|

| Nicotinamide (NC 3) | Pseudomonas aeruginosa | Significant Inhibition | 0.016 |

| Nicotinamide (NC 3) | Klebsiella pneumoniae | Significant Inhibition | 0.016 |

| Nicotinamide (NC 5) | Gram-positive bacteria | Effective | 0.03 |

| Nicotinamide (NC 4) | Candida albicans | Complete Inhibition | < 1 |

| 2-((2-Hydroxybenzylidene) Amino) Nicotinic Acid | Escherichia coli | Inhibition | Not Specified |

| 2-((2-Hydroxybenzylidene) Amino) Nicotinic Acid | Bacillus subtilis | Inhibition | Not Specified |

| 2-((2-Hydroxybenzylidene) Amino) Nicotinic Acid | Staphylococcus aureus | Inhibition | Not Specified |

| 6-Hydroxycinnolines | Candida species | Potent Antifungal Activity | Not Specified |

Anti-inflammatory Pathways in Cellular or Tissue Models

Nicotinic acid and its derivatives have been shown to modulate inflammatory pathways in various cellular and tissue models.

Inhibition of Pro-inflammatory Mediators: In human monocytes activated by lipopolysaccharide (LPS), nicotinic acid has been observed to reduce the secretion of pro-inflammatory mediators such as TNF-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.gov This effect is mediated through the GPR109A receptor and is independent of the prostaglandin (B15479496) D2 receptor. nih.gov Furthermore, nicotinic acid was found to decrease the levels of phosphorylated IKKβ and IKB-α, key components of the NF-κB signaling pathway. nih.gov

Modulation of Inflammatory Cytokines: In LPS/INF γ-stimulated RAW 264.7 macrophage cells, certain new nicotinic acid derivatives have demonstrated potent inhibition of inflammatory cytokines, including TNF-α, IL-6, iNOS, and COX-2, with a potency comparable to that of ibuprofen. nih.gov

Akt/mTOR Signaling Pathway: In MIN6 pancreatic β cells, nicotinic acid receptor GPR109A has been shown to exert anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway. nih.gov Treatment with nicotinic acid inhibited the palmitic acid-induced phosphorylation of Akt, mTOR, and p70S6K, as well as the expression of IFN-γ. nih.gov

Neuro-inflammation: In the context of Parkinson's disease, niacin has been found to ameliorate neuro-inflammation by acting on GPR109A. mdpi.com It reduces the translocation of phosphorylated NF-κB to the nucleus in RAW264.7 macrophage cells, which in turn decreases the expression of pro-inflammatory cytokines like IL-1β and IL-6. mdpi.com

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

While direct studies on the antioxidant activity of 6-(2-Hydroxyphenyl)nicotinic acid are limited, research on related phenolic and nicotinic acid compounds provides some insights. Phenolic compounds, in general, are known for their antioxidant properties. For instance, canolol, a phenolic compound isolated from canola oil, has demonstrated antioxidative activities. dergipark.org.tr

Molecular Mechanisms in Pre-clinical in vitro or in vivo Models

The molecular mechanisms underlying the biological activities of 6-(2-Hydroxyphenyl)nicotinic acid and its analogs are being actively investigated.

Enzyme Kinetics: The bacterial enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) exhibits substrate inhibition with 6-hydroxynicotinic acid (6-HNA). nih.gov Steady-state kinetic analysis of a variant of this enzyme, H47Q, has provided specific kinetic parameters, including the Michaelis-Menten constant (KM) and the inhibition constant (Ki) for 6-HNA. nih.gov

Pathway Perturbation in Non-human Cells: In differentiated SH-SY5Y cells, a model for neuronal cells, nicotinic acid has been shown to protect against amyloid β1-42-induced cytotoxicity. nih.gov It achieves this by increasing cell viability, reducing LDH levels, and restoring the expression of synaptic genes. nih.gov Furthermore, nicotinic acid was found to mitigate mitochondrial dysfunction induced by amyloid β1-42 by preserving mitochondrial membrane potential and regulating mitochondrial dynamics. nih.gov It also counteracted the apoptotic effects of amyloid β1-42 by modulating the expression of pro- and anti-apoptotic genes. nih.gov

Subcellular Localization and Interaction with Organelles in Model Organisms

Studies have begun to shed light on the subcellular distribution and organellar interactions of nicotinic acid derivatives. In MIN6 pancreatic β cells, the nicotinic acid receptor GPR109A, which mediates many of the effects of nicotinic acid, has been found to be primarily located in the cell membrane and cytoplasm. nih.govresearchgate.net The transport of nicotinic acid into human liver cells, specifically HepG2 cells and primary hepatocytes, occurs via a specific, high-affinity, carrier-mediated mechanism that is dependent on acidic pH, temperature, and energy, but is independent of sodium. nih.gov

Metallobiochemistry and Coordination Chemistry of 6-(2-Hydroxyphenyl)nicotinic Acid: A Review of Current Research

While the broader class of nicotinic acid (Vitamin B3) and its derivatives are known to form complexes with various metal ions, with research exploring their synthesis, structure, and biological activities, this specific hydroxyphenyl-substituted derivative does not appear to have been studied in this context.

General studies on nicotinic acid and related compounds indicate that they can coordinate with metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The presence of a hydroxyl group, as in 6-hydroxynicotinic acid, can also provide an additional coordination site. These interactions are crucial in various biological processes and are the basis for the development of new therapeutic agents. For instance, copper complexes of nicotinic acid have been investigated for their potential as superoxide (B77818) dismutase mimetics. Similarly, complexes with cobalt, nickel, and zinc have been synthesized and studied for their potential anticancer and antimicrobial properties. google.com

The coordination behavior is influenced by the nature of the metal ion, the pH of the solution, and the presence of other ligands. Techniques such as potentiometry, spectroscopy, and X-ray crystallography are commonly employed to characterize these metal complexes and determine their stability and structure.

However, without specific studies on 6-(2-Hydroxyphenyl)nicotinic acid, any discussion of its metallobiochemistry or coordination chemistry would be purely speculative. The unique positioning of the hydroxyphenyl group at the 6-position of the nicotinic acid core would likely influence its electronic properties and steric factors, thereby affecting its ability to coordinate with metal ions in a manner distinct from other nicotinic acid derivatives. Further experimental research is required to elucidate the specific properties and potential biological interactions of this compound.

Derivatization and Analog Development Strategies

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group is a primary target for modification through esterification and amidation reactions. These transformations can significantly alter the compound's solubility, lipophilicity, and pharmacokinetic profile.

Esterification is a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially enhancing membrane permeability. The synthesis of nicotinic acid esters can be achieved through various methods, including Fischer esterification with an alcohol in the presence of a strong acid catalyst, or by reacting the corresponding acyl chloride with an alcohol. For instance, a general synthesis of nicotinic acid esters involves reacting nicotinic acid with an alcohol and sulfuric acid, followed by neutralization to obtain the free ester.

Amidation of the carboxylic acid group to form nicotinamides is another key derivatization pathway. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents, followed by reaction with a primary or secondary amine. The synthesis of nicotinic acid hydrazides, a specific type of amide, is accomplished by reacting a nicotinic acid ester with hydrazine (B178648) hydrate. These hydrazides can then serve as versatile intermediates for the synthesis of more complex derivatives, such as acylhydrazones and 1,3,4-oxadiazoles. mdpi.comacs.org For example, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized, and their biological activities evaluated. researchgate.net

| Derivative Type | General Synthetic Method | Key Reagents | Potential Application |

| Esters | Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Prodrugs with enhanced lipophilicity |

| Amides | Acyl Chloride/Amine Reaction | Thionyl Chloride, Amine | Bioactive analogs, research tools |

| Hydrazides | Ester/Hydrazine Reaction | Hydrazine Hydrate | Intermediates for further synthesis |

Etherification and Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the phenyl ring is another key site for derivatization. Etherification and alkylation of this group can modulate the compound's hydrogen-bonding capacity, lipophilicity, and interaction with biological targets.

Etherification involves the conversion of the hydroxyl group into an ether. This can be achieved through Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a base, is reacted with an alkyl halide. For example, the synthesis of 2,6-di-tert-butoxypyridine from 2,6-dichloropyridine (B45657) involves a reaction with potassium tert-butoxide, demonstrating a similar transformation on a pyridine (B92270) ring. nih.gov A similar strategy could be applied to the phenolic hydroxyl of 6-(2-hydroxyphenyl)nicotinic acid.

Alkylation of the phenolic hydroxyl group can be performed using various alkylating agents under basic conditions. Protecting the hydroxyl group can be crucial in directing reactions to other parts of the molecule. For instance, in the synthesis of 7-hydroxy(phenyl)ethylguanines, protecting the hydroxyl group in 2-bromo-2-phenylethanol (B2936432) was found to enhance the alkylation of 2-amino-6-chloropurine. nih.gov This highlights the importance of protecting group strategies when multiple reactive sites are present.

| Reaction | General Method | Key Reagents | Effect on Properties |

| Etherification | Williamson Ether Synthesis | Alkyl Halide, Base | Increased lipophilicity, altered H-bonding |

| Alkylation | Reaction with Alkylating Agent | Alkylating Agent, Base | Modulation of steric and electronic properties |

Halogenation and Nitration of Aromatic Rings

The introduction of halogen atoms or nitro groups onto the aromatic rings of 6-(2-hydroxyphenyl)nicotinic acid can significantly influence its electronic properties, metabolic stability, and binding interactions with biological targets.

Halogenation of aromatic rings is typically achieved through electrophilic aromatic substitution. The choice of halogen and reaction conditions determines the regioselectivity of the substitution. For pyridine rings, halogenation can be more complex due to the electron-withdrawing nature of the nitrogen atom.

Nitration of aromatic rings is a classic electrophilic aromatic substitution reaction, usually carried out with a mixture of nitric acid and sulfuric acid. rsc.org The position of nitration is directed by the existing substituents on the ring. For 6-hydroxynicotinic acid, a close analog of the title compound, nitration has been studied. rsc.org A patented method for the synthesis of 6-hydroxyl-5-nitronicotinic acid involves the use of concentrated sulfuric acid and red fuming nitric acid. researchgate.net

| Modification | Reaction Type | Typical Reagents | Impact on Compound |

| Halogenation | Electrophilic Aromatic Substitution | Halogen (e.g., Br₂, Cl₂), Lewis Acid | Altered electronic properties and metabolic stability |

| Nitration | Electrophilic Aromatic Substitution | Nitric Acid, Sulfuric Acid | Introduction of a versatile functional group for further modification |

Cyclization Reactions and Formation of Fused Heterocycles

The bifunctional nature of 6-(2-hydroxyphenyl)nicotinic acid, possessing both a carboxylic acid and a phenolic hydroxyl group in a specific spatial arrangement, presents opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. Such rigidified structures can provide valuable insights into the bioactive conformation of the molecule.

Prodrug and Pro-Tide Strategies (for research tools)

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For a research tool like 6-(2-hydroxyphenyl)nicotinic acid, prodrug approaches can be valuable for modulating its properties for in vitro and in vivo studies.

Common prodrug approaches for carboxylic acids include their conversion to esters, which can be hydrolyzed in vivo by esterases to release the active acid. The lipophilicity and rate of hydrolysis can be tuned by varying the nature of the alcohol used for esterification. For nicotinic acid, various prodrugs have been developed to improve its therapeutic index. nih.govacs.org A poloxamer-niacin prodrug has been synthesized to achieve a slow release of niacin, thereby prolonging its half-life. orgsyn.org Another approach involves conjugating the drug to a carrier molecule, such as a bile acid, to target specific transporters. rsc.org

| Prodrug Strategy | Moieties Involved | Goal of Derivatization | Example from Nicotinic Acid Research |

| Ester Prodrugs | Carboxylic Acid | Enhance lipophilicity, control release | Simple alkyl esters |

| Polymer Conjugates | Carboxylic Acid | Prolonged release, altered biodistribution | Poloxamer-niacin conjugate orgsyn.org |

| Transporter-Targeted Prodrugs | Carboxylic Acid | Site-specific delivery | Bile acid conjugates rsc.org |

Conjugation to Biomolecules for Probe Development

The development of chemical probes is essential for studying the interaction of small molecules with their biological targets. 6-(2-Hydroxyphenyl)nicotinic acid can be derivatized and conjugated to biomolecules, such as proteins or fluorescent tags, to create such probes.

The carboxylic acid group is a common handle for conjugation. It can be activated, for example, with carbodiimides, to form an active ester that can then react with an amine group on a biomolecule to form a stable amide bond. Another strategy involves the introduction of a unique functional group for bioorthogonal conjugation. For instance, boron-enabled bioconjugation chemistries have been developed for the site-specific modification of proteins. nih.gov

Analytical Method Development and Quantification for Research Applications

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For a molecule like 6-(2-Hydroxyphenyl)nicotinic acid, which possesses both polar functional groups (carboxylic acid and hydroxyl) and aromatic rings, HPLC offers versatile solutions. ajprd.com

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for separating moderately polar to nonpolar compounds. libretexts.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). libretexts.org 6-(2-Hydroxyphenyl)nicotinic acid, being an aromatic carboxylic acid, can be effectively retained and separated using this technique. helixchrom.comnih.gov The retention time is influenced by the polarity of the mobile phase; increasing the organic solvent content decreases retention time, while increasing the aqueous component increases it. libretexts.org The pH of the mobile phase is a critical parameter, as it controls the ionization state of the carboxylic acid and phenolic hydroxyl groups, thereby affecting the compound's polarity and retention on the column. nih.gov Acidic mobile phases are often used to suppress the ionization of carboxylic acids, leading to increased retention. nih.gov

Normal-Phase (NP) HPLC: In this mode, the stationary phase is polar (e.g., silica), and the mobile phase is nonpolar (e.g., hexane). libretexts.org NP-HPLC separates compounds based on their polarity, with less polar compounds eluting first. libretexts.org While less common than RP-HPLC for this type of analyte, NP-HPLC can be a valuable alternative, particularly for separating isomers or when dealing with complex matrices where RP-HPLC provides insufficient resolution. nih.govualberta.ca The polar functional groups of 6-(2-Hydroxyphenyl)nicotinic acid would interact strongly with the polar stationary phase, leading to significant retention.

Table 1: Example HPLC Conditions for Analysis of Aromatic Acids

| Parameter | Reversed-Phase (RP) Conditions | Normal-Phase (NP) Conditions |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Silica, Cyano, or Amino-modified (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) researchgate.net | Hexane/Isopropanol (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 250-280 nm sielc.com | UV at 250-280 nm |

| Temperature | Ambient or 30°C | Ambient or 30°C |

The structure of 6-(2-Hydroxyphenyl)nicotinic acid is achiral, meaning it does not have a stereocenter and does not exist as enantiomers. Therefore, chiral HPLC is not applicable for the analysis of its enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, for compounds like 6-(2-Hydroxyphenyl)nicotinic acid, which contain polar functional groups (-COOH and -OH), direct analysis by GC is challenging due to their low volatility and poor thermal stability. libretexts.orgyoutube.com

To overcome these limitations, derivatization is an essential preparatory step. nih.gov This chemical process modifies the analyte by replacing active hydrogens in the polar functional groups with less polar, more volatile groups. youtube.com This modification increases the compound's volatility and thermal stability, making it suitable for GC analysis. nih.gov The resulting derivatives often exhibit improved chromatographic peak shapes and sensitivity. researchgate.net

Common derivatization methods for carboxylic acids and phenols include:

Silylation: This is one of the most widely used methods, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. libretexts.org Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. nih.govnih.gov

Alkylation: This technique converts carboxylic acids into esters, which are more volatile.

Acylation: This method introduces an acyl group, which can also enhance volatility and improve chromatographic properties. youtube.com

The choice of derivatization reagent depends on the specific functional groups present in the analyte and the desired outcome of the analysis. youtube.com For 6-(2-Hydroxyphenyl)nicotinic acid, a silylation agent like MSTFA would be effective in derivatizing both the carboxylic acid and the phenolic hydroxyl groups simultaneously. nih.gov

Table 2: Common Derivatization Techniques for GC-MS Analysis

| Technique | Reagent Example | Target Functional Groups | Purpose |

|---|---|---|---|

| Silylation | MSTFA, BSTFA, MTBSTFA researchgate.net | -OH, -COOH, -NH2, -SH nih.gov | Increases volatility and thermal stability youtube.com |

| Alkylation | Pentafluorobenzyl bromide (PFB-Br) libretexts.org | -COOH, -OH, -SH libretexts.org | Increases volatility, enhances detector response (ECD) libretexts.org |

| Acylation | Trifluoroacetic anhydride (TFAA) | -OH, -NH2 | Improves chromatographic properties and stability youtube.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for bioanalysis due to its high sensitivity, specificity, and speed. bevital.no This technique is particularly well-suited for quantifying low levels of compounds like 6-(2-Hydroxyphenyl)nicotinic acid in complex biological matrices.

The method combines the separation power of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. nih.gov Analytes are first separated on an LC column (typically reversed-phase for this type of compound) and then introduced into the mass spectrometer. phenomenex.com Electrospray ionization (ESI) is a common technique used to generate ions from the analytes in the LC eluent. nih.gov

Detection is often performed in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process provides excellent specificity, as it minimizes interference from other compounds in the matrix, resulting in a very low signal-to-noise ratio and high sensitivity. nih.govnih.gov This approach has been successfully used for the sensitive quantification of nicotinic acid and its metabolites in plasma. nih.govbevital.no

Table 3: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Typical Setting |

|---|---|

| LC Column | Reversed-Phase C18 or Phenyl-Hexyl nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol with 0.1% Formic Acid shimadzu.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode nih.gov |

| MS Detection | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) nih.gov |

| Example Transition | [M+H]+ → Product Ion 1 [M+H]+ → Product Ion 2 |

Capillary Electrophoresis (CE) and Related Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. diva-portal.org It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. diva-portal.orgmdpi.com CE is a powerful technique for the simultaneous analysis of polar and charged compounds like nicotinic acid and its metabolites. nih.gov

The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio. eurofins.com Since 6-(2-Hydroxyphenyl)nicotinic acid is an acidic compound, it will be negatively charged in a buffer with a pH above its pKa. This negative charge allows it to migrate in the electric field, enabling its separation from other components in a sample.

Key parameters that can be optimized for method development include the composition, concentration, and pH of the background electrolyte (BGE), as well as the applied voltage. mdpi.comnih.gov The pH of the BGE is particularly important as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF), both of which are critical for achieving separation. diva-portal.org Other CE techniques, such as Micellar Electrokinetic Chromatography (MEKC), can be used to separate neutral compounds or to enhance the separation of charged species by adding surfactants to the BGE. diva-portal.org

Spectrophotometric Assays for Quantification in Research Samples

UV-Visible spectrophotometry is a widely accessible and straightforward technique for the quantification of compounds that absorb light in the UV or visible range. Organic molecules with conjugated systems, such as the aromatic rings in 6-(2-Hydroxyphenyl)nicotinic acid, exhibit characteristic absorption in the UV region. libretexts.org

Quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. technologynetworks.com To determine the concentration of 6-(2-Hydroxyphenyl)nicotinic acid in a sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While less selective than chromatographic methods, spectrophotometric assays are rapid and cost-effective for the analysis of relatively pure samples. For more complex mixtures, selectivity can be an issue. However, the technique can be coupled with chemical reactions (derivatization) to produce a colored product that can be measured in the visible region, which can sometimes improve selectivity and sensitivity. nih.gov For example, post-column derivatization reactions have been applied in HPLC systems to create highly absorbing derivatives of nicotinic acid for enhanced detection. nih.gov

Validation of Analytical Methods for Specific Research Matrices

A comprehensive search of scientific literature and databases did not yield specific studies detailing the validation of analytical methods for the quantification of 6-(2-Hydroxyphenyl)nicotinic acid in any research matrices. While general principles of bioanalytical method validation are well-established by regulatory bodies such as the U.S. Food and Drug Administration (FDA), and numerous validated methods exist for the related compound nicotinic acid and its primary metabolites, specific validated assay parameters for 6-(2-Hydroxyphenyl)nicotinic acid are not publicly available.

The development and validation of a robust analytical method are crucial for the accurate quantification of a compound in biological and other research matrices. This process typically involves demonstrating the method's selectivity, specificity, linearity, accuracy, precision, recovery, and stability under various conditions. Without published research on 6-(2-Hydroxyphenyl)nicotinic acid, it is not possible to provide detailed research findings or data tables related to its analytical method validation.

For research applications involving 6-(2-Hydroxyphenyl)nicotinic acid, a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), would need to be developed and rigorously validated. The validation would need to be performed in the specific matrix of interest (e.g., plasma, urine, tissue homogenate) and would follow established international guidelines.

The validation process would involve assessing key parameters, which are outlined in the following conceptual tables. The values in these tables are hypothetical and serve to illustrate the typical data generated during method validation.

Hypothetical Linearity Assessment

A key aspect of method validation is establishing the linear range of the assay. This is typically achieved by analyzing a series of calibration standards of known concentrations.

Interactive Data Table: Hypothetical Linearity of a 6-(2-Hydroxyphenyl)nicotinic acid Assay

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.10 | 102.0 |

| 25.0 | 24.5 | 98.0 |

| 100.0 | 101.5 | 101.5 |

| 500.0 | 495.0 | 99.0 |

| 1000.0 | 1005.0 | 100.5 |

This table is for illustrative purposes only. Actual data would be dependent on the specific analytical method and matrix.

Hypothetical Accuracy and Precision Evaluation

Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels within the linear range of the assay on the same day (intra-day) and on different days (inter-day).

Interactive Data Table: Hypothetical Intra- and Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Mean Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Mean Conc. (ng/mL) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| Low | 3.0 | 2.95 | 4.5 | 98.3 | 2.98 | 5.2 | 99.3 |

| Medium | 150.0 | 152.1 | 3.2 | 101.4 | 151.5 | 4.1 | 101.0 |

| High | 800.0 | 795.2 | 2.8 | 99.4 | 798.4 | 3.5 | 99.8 |

Conc. = Concentration, %CV = Percent Coefficient of Variation. This table is for illustrative purposes only.

Hypothetical Stability Assessment

The stability of the analyte in the specific research matrix is evaluated under various storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.

Interactive Data Table: Hypothetical Stability of 6-(2-Hydroxyphenyl)nicotinic acid in Plasma

| Stability Condition | Storage Duration | Mean % Recovery |

| Bench-top (Room Temperature) | 6 hours | 98.5 |

| Freeze-Thaw | 3 cycles | 97.2 |

| Long-term (-80°C) | 90 days | 99.1 |

This table is for illustrative purposes only.

Potential Research Applications Non Clinical Focus

Development as a Chemical Probe for Biological Pathways

There is currently no available scientific literature detailing the development or use of 6-(2-Hydroxyphenyl)nicotinic acid as a chemical probe for investigating biological pathways. Research into chemical probes often focuses on molecules with high specificity and potency for a particular biological target. nih.gov While derivatives of nicotinic acid have been explored in this context, specific studies on 6-(2-Hydroxyphenyl)nicotinic acid are absent from the current body of scientific publications.

Application in Supramolecular Chemistry and Materials Science

No research articles or patents were identified that describe the application of 6-(2-Hydroxyphenyl)nicotinic acid in the fields of supramolecular chemistry and materials science. The assembly of molecules into larger, ordered structures is a key aspect of supramolecular chemistry, and while nicotinic acid and its derivatives can be used as building blocks for metal-organic frameworks (MOFs) and coordination polymers, there are no specific examples involving 6-(2-Hydroxyphenyl)nicotinic acid.

Catalytic Applications in Organic Transformations

A review of the scientific literature found no instances of 6-(2-Hydroxyphenyl)nicotinic acid being utilized as a catalyst or ligand in organic transformations. The structural features of the molecule, possessing both a carboxylic acid and a phenol (B47542) group, could theoretically lend themselves to catalytic applications, but no studies have been published to date that explore this potential.

Role in Environmental Research and Degradation Studies

There is no available research on the role of 6-(2-Hydroxyphenyl)nicotinic acid in environmental research, including its biodegradation or its impact on ecosystems. Studies on the degradation of related compounds, such as nicotinic acid, have been conducted to understand their environmental fate. nih.gov However, the specific degradation pathways and environmental persistence of 6-(2-Hydroxyphenyl)nicotinic acid have not been investigated.

Applications in Agricultural Chemistry (e.g., allelochemical studies)